
4-Cyclopropoxy-2,6-difluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-2,6-difluorobenzonitrile is an organic compound with the molecular formula C10H7F2NO It is a derivative of benzonitrile, characterized by the presence of cyclopropoxy and difluoro substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2,6-difluorobenzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with cyclopropyl alcohol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 2,6-difluorobenzonitrile, a precursor to this compound, involves the fluorination of 2,6-dichlorobenzonitrile using sulfolane as a solvent and a low-grade polyaliphatic alcohol ether compound as a catalyst. The reaction is conducted at temperatures ranging from 170 to 250°C under normal pressure .
化学反応の分析
Types of Reactions
4-Cyclopropoxy-2,6-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The cyclopropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
科学的研究の応用
4-Cyclopropoxy-2,6-difluorobenzonitrile has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyclopropoxy-2,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
2,6-Difluorobenzonitrile: A precursor to 4-Cyclopropoxy-2,6-difluorobenzonitrile, used in the synthesis of various organic compounds.
4-Cyclopropoxybenzonitrile: Lacks the difluoro substituents, resulting in different chemical properties and reactivity.
2,6-Dichlorobenzonitrile: Used in the industrial production of 2,6-difluorobenzonitrile, with different halogen substituents affecting its reactivity.
Uniqueness
This compound is unique due to the presence of both cyclopropoxy and difluoro substituents, which confer distinct chemical properties and reactivity compared to similar compounds. These structural features make it a valuable intermediate in the synthesis of complex organic molecules and potential drug candidates .
特性
分子式 |
C10H7F2NO |
|---|---|
分子量 |
195.16 g/mol |
IUPAC名 |
4-cyclopropyloxy-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C10H7F2NO/c11-9-3-7(14-6-1-2-6)4-10(12)8(9)5-13/h3-4,6H,1-2H2 |
InChIキー |
WXETZDTYAAPOOP-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=CC(=C(C(=C2)F)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)
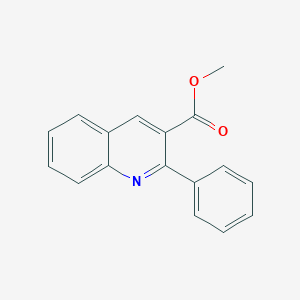
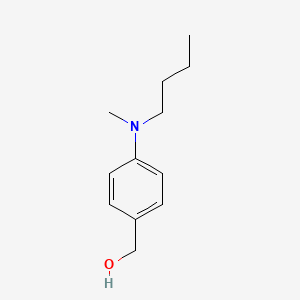
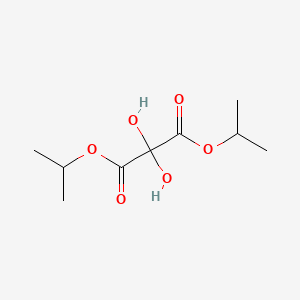
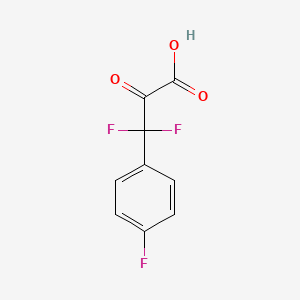
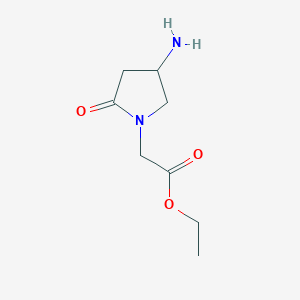


![2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-3-(2-morpholinoethyl)thiazolidin-4-one](/img/structure/B12835977.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-8-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12835979.png)
![Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12835987.png)

